Bienvenue dans la boutique en ligne BenchChem!

(1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid

GABA(C) receptor enantioselective pharmacology conformationally restricted GABA analog

The target compound, (1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid (CAS 220497-66-5), is a chiral, Fmoc-protected, non-proteinogenic β-amino acid derivative (synonym: (+)-(1S,3R)-N-Fmoc-β-homocycloleucine; molecular formula C₂₁H₂₁NO₄; MW 351.4 g/mol). It incorporates a conformationally constrained cyclopentane ring with a cis-(1S,3R) configuration of the amino and carboxyl groups, making it a key building block for Fmoc-based solid-phase peptide synthesis (SPPS), particularly for constructing conformationally restricted peptidomimetics and foldamers.

Molecular Formula C21H21NO4
Molecular Weight 351.4 g/mol
CAS No. 220497-66-5
Cat. No. B150895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid
CAS220497-66-5
Molecular FormulaC21H21NO4
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESC1CC(CC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C21H21NO4/c23-20(24)13-9-10-14(11-13)22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,22,25)(H,23,24)/t13-,14+/m0/s1
InChIKeyBHDMUBZVWRSQOT-UONOGXRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid (CAS 220497-66-5) – Product Baseline for Procurement


The target compound, (1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid (CAS 220497-66-5), is a chiral, Fmoc-protected, non-proteinogenic β-amino acid derivative (synonym: (+)-(1S,3R)-N-Fmoc-β-homocycloleucine; molecular formula C₂₁H₂₁NO₄; MW 351.4 g/mol) [1]. It incorporates a conformationally constrained cyclopentane ring with a cis-(1S,3R) configuration of the amino and carboxyl groups, making it a key building block for Fmoc-based solid-phase peptide synthesis (SPPS), particularly for constructing conformationally restricted peptidomimetics and foldamers [2].

Why (1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid Cannot Be Simply Replaced by In-Class Analogs


Despite sharing the same Fmoc protecting group and cyclopentane scaffold, the biological and structural properties of this compound depend critically on the cis-(1S,3R) stereochemistry. The enantiomeric pair, (1R,3S)- versus (1S,3R)-3-aminocyclopentanecarboxylic acid, exhibits a ~3-fold difference in potency at recombinant GABA(C) receptors [1], while cis- versus trans-cyclopentane β-amino acid residues confer markedly different conformational stability to peptide foldamers (Tm ≈ 40 °C vs ≈ 60 °C) [2]. Generic substitution without stereochemical verification therefore risks altering pharmacological activity, disrupting secondary structure, and compromising peptide folding fidelity [1][2].

Quantitative Differentiation Evidence for (1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid


Enantiomer-Specific GABA(C) Receptor Agonism: (+)-CACP vs (-)-CACP

The deprotected amino acid corresponding to the target compound, (+)-CACP, shows approximately 3-fold higher potency as a partial agonist at human recombinant GABA(C) ρ1 receptors compared to its enantiomer (-)-CACP [1]. This demonstrates that the (1S,3R) configuration is the preferred stereochemistry for receptor activation.

GABA(C) receptor enantioselective pharmacology conformationally restricted GABA analog

Cis vs Trans Stereochemistry Drives Peptide Foldamer Thermal Stability

In a model coiled-coil peptide system, replacement of a peripheral α-amino acid with cis-ACPC (the scaffold class of the target compound) significantly reduced thermal stability compared to trans-ACPC substitution, as measured by circular dichroism (CD). The cis-ACPC-containing peptides exhibited Tm values of approximately 40 °C, whereas trans-ACPC-containing peptides showed Tm values of approximately 60 °C [1]. This class-level evidence demonstrates that cis- versus trans-cyclopentane β-amino acid selection directly modulates foldamer stability.

peptide foldamer conformational stability β-amino acid coiled-coil

Optical Rotation Identity Fingerprint: (+)-(1S,3R) vs (-)-(1R,3S)

The target compound exhibits a specific optical rotation of [α]D²⁰ = +13 ± 2° (c=1, MeOH), while its enantiomer (CAS 220497-67-6) shows [α]D²⁰ = -14.5 ± 2° (c=1, MeOH) . This sign inversion provides a definitive, quantitative spectroscopic handle for confirming enantiomeric identity upon receipt and for batch-to-batch quality control.

chiral purity optical rotation enantiomeric identity quality control

Scalable Synthesis Yield Advantage: Fmoc-cis-ACPC vs Fmoc-trans-ACPC

A 2024 scalable synthesis report demonstrates that the Fmoc-protected cis-ACPC stereoisomer (the scaffold family of the target compound) was obtained at 49% overall yield over 5 synthetic steps, compared to 34% yield over 6 steps for the corresponding trans-ACPC Fmoc derivative [1]. The higher yield and shorter synthetic route for the cis isomer suggest potentially lower production cost and greater commercial accessibility at scale.

scalable synthesis enantiopure building block Fmoc-ACPC foldamer chemistry

Fmoc Protection: Orthogonal Deprotection Compatibility with Standard SPPS

The Fmoc (9-fluorenylmethoxycarbonyl) protecting group enables selective, mild-base deprotection (typically 20% piperidine in DMF) without affecting acid-labile side-chain protecting groups (e.g., Boc, tBu) or the peptide-resin linkage [1]. In contrast, Boc-protected analogs require harsh acidic conditions (TFA) for deprotection, which can cause premature peptide cleavage from certain resins and limit compatibility with acid-sensitive substrates. This orthogonal compatibility makes the Fmoc-protected (1S,3R) building block directly usable in standard automated SPPS protocols.

solid-phase peptide synthesis Fmoc strategy orthogonal protection peptide coupling

Vendor Purity Specifications: (1S,3R) Target vs (1R,3S) Enantiomer

Commercially, the target (1S,3R) compound is available at purities ranging from ≥95% (HPLC) to 99%, depending on the vendor [1]. The enantiomer (CAS 220497-67-6) is offered by Chem-Impex at ≥99% (HPLC) . While the enantiomer's higher purity specification may be advantageous for certain applications, the target compound's purity is sufficient for most SPPS applications and is available from multiple suppliers at competitive price points.

purity specification HPLC vendor comparison enantiomeric purity

Best Application Scenarios for (1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid (CAS 220497-66-5)


Conformationally Restricted GABA(C) Receptor Ligand Development

The target compound serves as the direct Fmoc-protected precursor to (+)-CACP, a moderately potent and enantioselective partial agonist at human GABA(C) ρ1 and ρ2 receptors (EC₅₀ = 26.1 ± 1.1 µM at ρ1) [1]. Researchers synthesizing peptide-based or small-molecule GABA(C) modulators should use the (1S,3R) enantiomer exclusively, as the (-)-enantiomer is ~3-fold less potent and may exhibit different efficacy profiles [1]. The Fmoc group allows direct incorporation into peptide chains via SPPS for structure-activity relationship (SAR) studies.

Peptide Foldamer Engineering with Tunable Conformational Stability

When incorporated into peptide backbones, cis-cyclopentane β-amino acid residues (the scaffold class of the target compound) produce foldamers with distinct thermal stability profiles compared to trans isomers (Tm ≈ 40 °C vs ≈ 60 °C) [2]. The (1S,3R) compound is the appropriate building block for designing foldamers where a more flexible or partially destabilized conformation is desired—for example, in stimuli-responsive peptide materials or dynamic protein-protein interaction inhibitors [2].

Enantioselective Solid-Phase Peptide Synthesis (SPPS) for Chiral Drug Candidates

The Fmoc protecting group enables seamless integration into automated SPPS workflows using standard piperidine deprotection protocols [3]. The defined (1S,3R) stereochemistry ensures homochirality in the final peptide product, which is critical for regulatory submissions and biological reproducibility. Enantiomeric identity can be verified at receipt using optical rotation ([α]D²⁰ = +13 ± 2°) , providing a cost-effective quality gate before committing to expensive peptide synthesis campaigns.

Neuroscience Research: GABAergic Signaling Pathway Probes

The (+)-(1S,3R) stereochemistry of the target compound's free amino acid form maps to the preferred stereochemical orientation for GABA(C) receptor binding, as established by Chebib et al. (2001) [1]. Neuroscience laboratories investigating inhibitory neurotransmission, epilepsy, anxiety disorders, or chronic pain can use this building block to construct conformationally restricted peptides or peptidomimetics that probe GABA(C) receptor subtype selectivity. Use of the incorrect enantiomer would confound pharmacological interpretation due to the ~3-fold potency difference [1].

Quote Request

Request a Quote for (1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.